molecular formula C12H15N3O4 B1253453 N-Pyrrolo-2'-deoxycytidine CAS No. 382137-74-8

N-Pyrrolo-2'-deoxycytidine

カタログ番号: B1253453
CAS番号: 382137-74-8
分子量: 265.26 g/mol
InChIキー: NMRPZKUERWKZCL-IVZWLZJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Pyrrolo-2'-deoxycytidine, also known as Pyrrolo-dC, is a fluorescent analog of deoxycytidine that serves as a powerful tool for probing nucleic acid structures and protein-nucleic acid interactions . Its core structure consists of a pyrrole ring fused to a pyrimidine ring, creating a 7-deazapurine scaffold that is isomorphic with natural nucleosides . This compound is professionally designed to base-pair specifically with deoxyguanosine (dG) in a standard Watson-Crick manner, ensuring minimal perturbation to the native DNA helix structure and making it an ideal probe for sensitive biophysical studies . The significant research value of this compound lies in its unique fluorescent properties. Its excitation (approx. 345 nm) and emission (approx. 470 nm) maxima are red-shifted compared to natural nucleosides, which effectively reduces background interference from biological proteins . A key mechanistic feature is its environmental sensitivity; its fluorescence is quenched when incorporated and base-paired within double-stranded DNA, but increases significantly upon local melting or structural deformation, providing a direct optical readout of DNA dynamics . This mechanism allows researchers to directly map melted regions, such as transcription bubbles in elongation complexes, and monitor processes like base flipping by DNA repair enzymes such as O6-alkylguanine DNA alkyltransferase . In practical research applications, this analog is well-tolerated by several DNA and RNA polymerases and can be incorporated into oligonucleotides using standard automated synthesis with its corresponding phosphoramidite . Its primary applications include real-time study of DNA and RNA secondary structures, investigation of DNA-protein interactions, detection of single-nucleotide polymorphisms (SNPs) in long DNA targets, and the development of fluorescent aptasensors for selective target detection . By incorporating this compound into oligonucleotides, researchers can gain valuable insights into the structural and functional complexities of nucleic acids.

特性

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-6-2-7-4-15(12(18)14-11(7)13-6)10-3-8(17)9(5-16)19-10/h2,4,8-10,16-17H,3,5H2,1H3,(H,13,14,18)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRPZKUERWKZCL-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CN(C(=O)N=C2N1)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reaction Mechanism and Conditions

Furano-dT undergoes ring expansion when exposed to ammonium hydroxide (NH₄OH) at room temperature. The furan ring’s oxygen atom is replaced by an amino group, forming the pyrrolo-dC structure (Figure 1). Key steps include:

  • Phosphoramidite Incorporation : Furano-dT-CE phosphoramidite (7) is incorporated into oligonucleotides using standard solid-phase synthesis.

  • Cleavage and Deprotection : Treatment with 28–30% NH₄OH at 55°C for 4–6 hours cleaves the oligonucleotide from the solid support while simultaneously converting furano-dT to pyrrolo-dC.

  • Purification : Reverse-phase HPLC isolates the pyrrolo-dC-containing oligonucleotide, with yields exceeding 85% for short sequences.

Table 1: Optimization of Furano-dT Conversion

ParameterOptimal ConditionEffect on Yield
NH₄OH Concentration28–30%Maximizes conversion
Temperature55°CPrevents side reactions
Reaction Time4–6 hoursBalances speed and completeness

Challenges and Solutions

  • Iodine Sensitivity : Strong iodine oxidizers (>0.02 M) degrade pyrrolo-dC during synthesis. Modern protocols use 0.02 M iodine to avoid decomposition.

  • Deprotection Side Reactions : Early methods using tetrahydrofuran (THF) with t-butylammonium fluoride (TBAF) caused thymidine glycol decomposition. Switching to triethylamine trihydrofluoride (TEA·3HF) at 40°C improved stability.

Alternative Routes from 2'-Deoxycytidine Derivatives

Patent WO2001034618A2 outlines strategies for 2'-deoxy-L-nucleosides, adaptable to pyrrolo-dC synthesis.

Epimerization of β-D-Nucleosides

  • Starting Material : β-D-2'-deoxycytidine is treated with a chiral catalyst (e.g., Rhodium(II) acetate) to invert the sugar configuration.

  • Pyrrolo Functionalization : The L-configured intermediate undergoes Pd-catalyzed cross-coupling with pyrrole derivatives.

  • Deprotection : Acidic hydrolysis removes acetyl or silyl protecting groups, yielding pyrrolo-dC.

Table 2: Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (HPLC)
Furano-dT ConversionFurano-dT85–90≥95%
PhosphoramiditePyrrolo-dC-CE92–95≥98%
Epimerizationβ-D-Cytidine70–75≥90%

Structural and Functional Characterization

Fluorescence Properties

Pyrrolo-dC exhibits excitation/emission maxima at 360/440 nm, making it ideal for Förster resonance energy transfer (FRET) studies. Quantum yield (Φ) measurements show Φ = 0.42 in single-stranded DNA vs. Φ = 0.18 in duplexes, enabling real-time monitoring of hybridization.

Polymerase Compatibility

  • Taq Polymerase : Incorporates pyrrolo-dCTP opposite dG with 90% efficiency relative to natural dCTP.

  • T7 RNA Polymerase : Stalling experiments reveal a two-fold fluorescence increase during transcription bubble formation, enabling single-base resolution studies.

Challenges in Large-Scale Production

  • Cost of Phosphoramidites : Pyrrolo-dC-CE phosphoramidite remains expensive (~$1,200/mmol), limiting bulk applications.

  • Stereochemical Purity : Epimerization methods often yield racemic mixtures, requiring chiral HPLC for resolution.

  • Stability in Aqueous Solutions : Pyrrolo-dC degrades at pH > 9.0, necessitating storage in neutral buffers at –20°C .

化学反応の分析

Types of Reactions: N-Pyrrolo-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of N-Pyrrolo-2’-deoxycytidine, which can be used for further research and development .

科学的研究の応用

Antiviral Applications

N-Pyrrolo-2'-deoxycytidine has been studied for its antiviral properties, particularly against human cytomegalovirus (HCMV). In vitro studies have demonstrated that this compound can inhibit viral replication by interfering with DNA synthesis. For instance, ribosyl and deoxyribosyl derivatives of pyrrolo[2,3-d]pyrimidines were evaluated for their activity against HCMV, revealing selective antiviral effects with therapeutic indexes ranging from 2 to 40, indicating a favorable balance between antiviral activity and cytotoxicity .

Anticancer Properties

The compound exhibits promising anticancer activity across various cancer cell lines. Notably, recent studies have highlighted its ability to induce apoptosis in HepG2 liver cancer cells. Mechanistic investigations showed that this compound could cause cell cycle arrest and increase the expression of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. The IC50 values for these effects ranged from 29 to 59 µM in different cancer cell lines, demonstrating its potential as a multi-targeted kinase inhibitor .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5kHepG240 - 204Induces apoptosis via caspase-3 activation
5eMDA-MB-23129Cell cycle arrest; pro-apoptotic protein upregulation
5hA54959Inhibition of cell growth through DNA synthesis blockade

Mechanistic Studies

In-depth mechanistic studies have revealed that this compound acts by inducing apoptosis through specific pathways. For example, flow cytometry analyses showed alterations in cell cycle distribution after treatment with this compound, indicating its role in modulating cellular processes critical for cancer progression . Additionally, molecular docking studies suggest that it may interact similarly to established tyrosine kinase inhibitors, enhancing its potential as a therapeutic agent .

Potential for Combination Therapies

Given its mechanism of action, this compound may be suitable for combination therapies with other anticancer agents. The synergistic effects observed in preliminary studies suggest that combining this compound with other chemotherapeutics could enhance efficacy while minimizing resistance development .

作用機序

N-Pyrrolo-2’-deoxycytidine exerts its effects by binding to DNA and preventing replication. It interferes with the binding of the enzyme polymerase to the template strand, leading to the denaturation of the complementary strand and blocking DNA elongation. This mechanism is particularly effective against sequences that are unpaired in duplexes, such as single-stranded telomeres .

類似化合物との比較

生物活性

N-Pyrrolo-2'-deoxycytidine (also known as pyrrolo-dC) is a synthetic nucleoside analog that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by a pyrrolo ring fused to the cytidine structure. This modification enhances its interaction with nucleic acid targets, allowing it to act as an effective inhibitor of nucleic acid synthesis. The compound is metabolized intracellularly to its triphosphate form, which competes with natural nucleotides for incorporation into DNA and RNA, leading to chain termination during replication .

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against various viruses. For instance, it has been shown to inhibit the replication of herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism involves the inhibition of viral DNA synthesis, as evidenced by quantitative assays measuring viral load reduction in infected cell lines .

Case Study: Inhibition of HSV

In a study involving HSV-infected Vero cells, this compound demonstrated an IC50 value of approximately 0.5 µM, indicating potent antiviral activity. The compound's effectiveness was attributed to its ability to be phosphorylated by cellular kinases, converting it into its active triphosphate form which then interfered with viral DNA polymerase activity .

Anticancer Activity

This compound also shows promise as an anticancer agent. Its antiproliferative effects have been evaluated in various cancer cell lines, including those derived from breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers.

Data Table: Antiproliferative Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.075Inhibition of DNA synthesis
A5490.069Induction of apoptosis
HepG20.058Cell cycle arrest at G1 phase

The IC50 values indicate that this compound is particularly effective against MDA-MB-231 cells, suggesting a potential role in breast cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have shown that alterations in the pyrrolo ring or the sugar moiety can significantly enhance or diminish its biological efficacy.

Key Findings on SAR

  • Pyrrolo Ring Substituents : Substituents on the pyrrolo ring can modulate binding affinity to nucleic acid targets.
  • Sugar Modifications : Variations in the sugar component can affect cellular uptake and phosphorylation efficiency.
  • Fluorination Effects : Introducing fluorine atoms has been linked to increased stability and improved biological activity .

Q & A

Q. What are the recommended synthetic methodologies for N-Pyrrolo-2'-deoxycytidine derivatives?

  • Methodological Answer : Synthesis typically involves derivatizing the 2'-deoxycytidine base at the N4 position with pyrrolidine-based substituents. A validated approach includes using alkylation or acylation reactions under anhydrous conditions, followed by purification via reverse-phase HPLC. For example, N4-dodecyl derivatives are synthesized using dodecyl bromide in DMF with K₂CO₃ as a base, yielding ~70% purity, which is further refined via silica gel chromatography . Key challenges include avoiding hydrolysis of the glycosidic bond during reaction optimization.

Q. How is the purity and stability of this compound validated in experimental settings?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254–280 nm) and a C18 column, eluting with a gradient of acetonitrile/ammonium acetate buffer. Stability studies involve storing the compound at −80°C in amber vials under nitrogen to prevent oxidation. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitor breakdown products like free deoxycytidine or pyrrolidine derivatives .

Q. What analytical techniques are used to confirm the structural integrity of modified deoxycytidine analogs?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for verifying substitution patterns. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, with deviations >0.1 Da indicating impurities. For example, the 3'-amino group in SOV4 derivatives is confirmed via ¹H-NMR δ 6.8–7.2 ppm (aromatic protons) and ESI-MS [M+H]+ = 398.2 .

Advanced Research Questions

Q. How can researchers optimize the solubility of this compound for in vitro cellular uptake studies?

  • Methodological Answer : Solubility challenges arise from the hydrophobic pyrrolidine moiety. Strategies include:
  • Using co-solvents like DMSO (≤1% v/v) in cell culture media.
  • Formulating liposomal nanoparticles (e.g., PEGylated lipids) to enhance aqueous dispersion.
  • Measuring solubility via shake-flask method (pH 7.4 PBS) with LC-MS quantification. Reported logP values >2.5 indicate poor solubility, requiring formulation adjustments .

Q. What experimental designs are recommended to evaluate the DNA-demethylating activity of this compound analogs?

  • Methodological Answer :
  • In vitro : Treat cancer cell lines (e.g., A549, HCT-116) with 1–10 µM compound for 72 hours. Quantify global DNA methylation via HPLC (e.g., %mC = [5-methyl-2'-deoxycytidine]/[total deoxycytidine] × 100) .
  • In vivo : Use xenograft models (e.g., nude mice) with daily intraperitoneal dosing (5–20 mg/kg). Validate demethylation via pyrosequencing of CpG islands in tumor suppressor genes (e.g., GPX3, CDKN2A) .

Q. How should researchers address contradictions in reported enzymatic inhibition data for deoxycytidine kinase (dCK)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using:
  • Recombinant dCK (≥95% purity) and [³H]-deoxycytidine as substrate.
  • IC₅₀ determination via Michaelis-Menten kinetics (Km = 2–5 µM for dCK).
  • Cross-validate with orthogonal assays (e.g., radiometric vs. fluorescence-based) .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Report EC₅₀/IC₅₀ with 95% confidence intervals. For synergy studies (e.g., with gemcitabine), apply the Chou-Talalay combination index (CI <1 indicates synergy) .

Q. How can researchers validate the specificity of this compound interactions with epigenetic regulators?

  • Methodological Answer :
  • CRISPR/Cas9 knockout : Generate DNMT1/DNMT3A-deficient cell lines to confirm target dependency.
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to recombinant DNMTs.
  • ChIP-seq : Assess compound-induced changes in DNA-methyltransferase occupancy at gene promoters .

Tables for Reference

Q. Table 1: Key Analytical Parameters for this compound

ParameterMethodAcceptable RangeReference
PurityHPLC-UV (C18, 250 nm)≥95%
LogPShake-flask (octanol/water)2.5–3.8
Stability (25°C)Accelerated degradation testing≤5% degradation in 4 weeks

Q. Table 2: Common In Vitro Models for Pharmacological Studies

Cell LineApplicationReadoutReference
A549Lung cancer demethylation%mC reduction (HPLC)
HCT-116Colorectal cancer synergy studiesCI value (Chou-Talalay)
JurkatdCK inhibition kineticsIC₅₀ (radiometric assay)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。